1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea
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Description
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating B-cell malignancies.
Scientific Research Applications
Inhibitor Development
A novel series of N-aryl-N'-pyrimidin-4-yl ureas, including compounds structurally similar to 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea, has been optimized to create potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3. The design of these compounds was based on rational adjustments to the aryl ring substitution pattern, leading to significant antitumor activity in bladder cancer xenograft models overexpressing wild-type FGFR3. This supports their potential therapeutic use as new anticancer agents (Guagnano et al., 2011).
Uracil Base Excision Repair
Uracil base excision repair (BER) plays a critical role in the cell's response to 5-fluorouracil (5-FU), a drug structurally related to the mentioned compound. A yeast strain lacking the enzyme uracil DNA glycosylase (Ung1), which excises uracil from DNA, showed significant protection against the toxic effects of 5-FU. This suggests that targeting BER could enhance the effectiveness of anticancer drugs like 5-FU (Seiple et al., 2006).
Uridine's Biological Effects
Uridine, a pyrimidine nucleoside central to the action of similar compounds, exhibits numerous biological effects on various organs, including the nervous system and liver. It plays a crucial role in synthesis of RNA, glycogen, and biomembranes, and its plasma concentration can significantly impact its biological actions. Uridine is also utilized clinically as a rescue agent against adverse effects of 5-fluorouracil, highlighting the interconnectedness of pyrimidine metabolism and therapeutic strategies (Yamamoto et al., 2011).
Anti-HIV Properties
Research into 1-(2,3-dideoxy-2-fluoro-beta-D-threopentofuranosyl)pyrimidines, which share a core structural motif with this compound, has explored their synthesis, chemistry, biochemistry, and anti-HIV activity. These studies aim to find effective anti-AIDS drugs, with certain derivatives demonstrating promising results in protecting cells from HIV-1. The 2'-fluoro substitution in these compounds enhances their chemical and enzymatic stability, offering insights into designing more effective antiviral therapies (Siddiqui et al., 1992).
Psoriasis Treatment
A pyrazolo[3,4-d]pyrimidine derivative, structurally related to the compound , has been identified as a potent FLT3 inhibitor with significant antipsoriatic effects in a psoriatic animal model. This highlights the potential of pyrimidin-5-yl compounds in developing new treatments for autoimmune diseases like psoriasis. The study demonstrates the compound's ability to suppress disease symptoms without recurrence, emphasizing its potential as a drug candidate (Li et al., 2016).
properties
IUPAC Name |
1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-12-6-2-4-8-15(12)23-17(24)22-13-10-20-18(21-11-13)25-16-9-5-3-7-14(16)19/h2-11H,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVAMOHAFFBYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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